molecular formula C11H18N2O2 B3202145 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1020724-17-7

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3202145
CAS No.: 1020724-17-7
M. Wt: 210.27 g/mol
InChI Key: XRSZLEYQODSYAK-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a tert-butyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with 3-propyl-2,4-pentanedione, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This approach allows for efficient and scalable synthesis of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation to form corresponding pyrazole derivatives with different functional groups .

In substitution reactions, the tert-butyl and propyl groups can be replaced with other substituents, leading to the formation of a wide range of derivatives. These reactions often require specific catalysts and reaction conditions to achieve the desired products .

Scientific Research Applications

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. .

    Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets.

    Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

The molecular pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor activation. Understanding these pathways is crucial for elucidating the compound’s potential therapeutic applications and optimizing its efficacy .

Comparison with Similar Compounds

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

2-tert-butyl-5-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-6-8-7-9(10(14)15)13(12-8)11(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSZLEYQODSYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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